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Selegiline-d5 HCl

Cat. No.: B602547
CAS No.: 1217705-21-9
M. Wt: 228.78
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Description

Theoretical Basis and Practical Advantages of Deuterated Analogues in Drug Discovery and Development

Deuteration involves the substitution of hydrogen atoms with deuterium (B1214612) in a molecule. This seemingly minor change, the addition of a neutron, can have a significant impact on the molecule's properties. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

This effect provides several practical advantages in drug discovery and development:

Improved Metabolic Stability: By replacing hydrogen with deuterium at sites of metabolic breakdown, drugs can become more resistant to metabolism, potentially leading to a longer half-life in the body. unibestpharm.com

Reduced Toxic Metabolites: Altering a drug's metabolic pathway through deuteration can sometimes decrease the formation of toxic byproducts, thereby improving the drug's safety profile. researchgate.netunibestpharm.com

Enhanced Bioavailability: For some drugs, deuteration can increase their absorption into the bloodstream after oral administration.

Stabilization of Chiral Centers: Deuteration can help stabilize stereoisomers that are prone to changing their configuration, which can enhance efficacy and reduce side effects.

Overview of Selegiline (B1681611) (R-N,α-dimethyl-N-2-propynylphenethylamine) and its Chemically Related Analogues

Selegiline, also known as L-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). medchemexpress.comwikipedia.orgnih.gov It is used in the treatment of Parkinson's disease and major depressive disorder. wikipedia.orgnih.gov Selegiline is a substituted phenethylamine (B48288) and a derivative of amphetamine. wikipedia.org It is the levorotatory enantiomer of the racemic mixture deprenyl. wikipedia.org

Selegiline is metabolized in the body to L-(-)-desmethylselegiline, L-(-)-amphetamine, and L-(-)-methamphetamine. nih.gov Several analogues of selegiline have been synthesized and studied. One notable analogue is rasagiline, which is also a selective MAO-B inhibitor used for Parkinson's disease but lacks the amphetamine metabolites of selegiline. wikipedia.org N-Desmethyl selegiline is another key metabolite and analogue. axios-research.com

Rationale for Academic and Mechanistic Research Focusing on Selegiline-d5 HCl

Selegiline-d5 hydrochloride is a deuterated version of selegiline hydrochloride where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. clearsynth.com This specific isotopic labeling makes it a valuable tool for a variety of research applications.

The primary rationale for academic and mechanistic research on this compound stems from its use as an internal standard in analytical chemistry. clearsynth.com In quantitative analysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a substance added in a constant amount to samples, calibration standards, and controls. scioninstruments.com The use of an isotopically labeled version of the analyte, such as this compound for the analysis of selegiline, is considered the gold standard. aptochem.com This is because the deuterated standard has nearly identical chemical and physical properties to the non-labeled compound, meaning it behaves similarly during sample extraction, chromatography, and ionization. aptochem.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer, allowing for accurate quantification and compensation for variations in the analytical process. aptochem.comclearsynth.com

Furthermore, studying the metabolism of this compound can provide insights into the kinetic isotope effect and the metabolic pathways of selegiline itself. researchgate.netacs.org By comparing the metabolism of the deuterated and non-deuterated forms, researchers can better understand how and where the molecule is broken down in the body.

Properties

CAS No.

1217705-21-9

Molecular Formula

C13H12D5N·HCl

Molecular Weight

228.78

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

14611-52-0 (unlabelled)

Synonyms

Selegiline D5 Hydrochloride;  [2H5]-R-(-)-Deprenyl hydrochloride

tag

Selegiline

Origin of Product

United States

Chemical Synthesis and Spectroscopic Characterization of Selegiline D5 Hcl

The synthesis of isotopically labeled compounds such as Selegiline-d5 HCl is a meticulous process designed to produce a molecule identical in chemical reactivity to its non-labeled counterpart but distinguishable by analytical methods like mass spectrometry. wikipedia.org This deuterated analogue serves as an invaluable internal standard for quantitative bioanalytical studies, allowing for precise measurement of selegiline (B1681611) concentrations in complex biological matrices. oup.comresearchgate.net The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. princeton.edu In the case of the commonly available this compound, these five deuterium atoms are located on the phenyl ring.

Synthetic Routes for Specific Deuterium Incorporation into Selegiline Structure

The introduction of deuterium into specific molecular positions requires carefully designed synthetic strategies. For this compound, the primary focus is the deuteration of the aromatic phenyl ring.

The most direct approach to synthesizing Selegiline-d5 involves the use of a starting material where the phenyl ring is already perdeuterated (all five hydrogens replaced by deuterium). A key precursor for many selegiline syntheses is phenylacetone. Therefore, employing phenyl-d5-acetone as the starting material is a common and effective strategy. This precursor can be synthesized through various methods, including the Friedel-Crafts acylation of deuterated benzene (B151609) (benzene-d6).

Alternatively, direct deuterium exchange reactions on a non-deuterated precursor or intermediate could be performed. This often involves treating the substrate with a deuterium source, such as heavy water (D₂O) or deuterated acids (e.g., D₂SO₄), often in the presence of a metal catalyst to facilitate the hydrogen-deuterium exchange on the aromatic ring. However, to achieve the specific and complete d5-labeling required for a high-quality internal standard, starting with a fully deuterated building block is generally the more controlled and preferred method.

A robust synthetic pathway for R-(-)-Selegiline-d5 HCl begins with a deuterated precursor and proceeds through established reactions for amine synthesis and alkylation. A representative route can be outlined starting from phenyl-d5-acetone.

Reductive Amination: Phenyl-d5-acetone undergoes reductive amination with methylamine (B109427) (CH₃NH₂) to form N-methylamphetamine-d5. This reaction can be achieved using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.

Propargylation: The resulting secondary amine, N-methylamphetamine-d5, is then N-alkylated using propargyl bromide or a similar propargylating agent in the presence of a base (e.g., potassium carbonate) to introduce the propargyl group. googleapis.com This reaction yields the selegiline-d5 free base.

Salt Formation: Finally, the selegiline-d5 base is converted to its hydrochloride salt by treating it with hydrogen chloride, typically dissolved in a suitable organic solvent like isopropanol (B130326) or ether, to precipitate the final product, R-(-)-Selegiline-d5 HCl. googleapis.com

This method ensures that the deuterium labels, introduced via the initial precursor, are retained throughout the synthesis to the final product.

The biological activity of selegiline is stereospecific, residing in the R-(-)-enantiomer. nih.gov Therefore, an enantioselective synthesis is critical. Modern synthetic chemistry offers several advanced methods to achieve high enantiomeric purity.

One such approach is the use of biocatalysis. An imine reductase (IRED) enzyme can be used to catalyze the reductive amination of phenyl-d5-acetone with propargylamine. nih.gov By selecting an appropriate IRED mutant, high conversion and stereoselectivity for the (R)-enantiomer of N-(1-phenylprop-2-yl)prop-2-yn-1-amine-d5 (desmethylselegiline-d5) can be achieved. This intermediate is then methylated to yield (R)-selegiline-d5.

Another strategy involves organocatalysis, for example, using proline-catalyzed reactions on a suitable deuterated substrate to establish the chiral center early in the synthesis. vanderbilt.edu Alternatively, syntheses can begin from a chiral pool starting material, such as D-phenylalanine-d5, which already possesses the desired stereochemistry at the alpha-carbon. google.com Subsequent chemical transformations would convert the amino acid into the target molecule while preserving the stereocenter.

Synthetic Pathways Employing Deuterated Precursors

Advanced Purification Methodologies for Isotopic Purity

Achieving high chemical and isotopic purity is paramount for a compound intended for use as an analytical standard. Following synthesis, this compound must be rigorously purified to remove not only chemical impurities but also any species with incorrect isotopic incorporation (e.g., d0 to d4 analogues).

Advanced chromatographic techniques are essential for this purpose. High-Performance Liquid Chromatography (HPLC) , particularly on a semi-preparative scale, is a powerful tool for isolating the desired d5-compound. acs.org A reverse-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netwjpsonline.com The conditions are optimized to achieve baseline separation of Selegiline-d5 from any impurities.

Solid-Phase Extraction (SPE) may be employed as a preliminary cleanup step to remove salts and highly polar or non-polar impurities before the final HPLC purification. acs.org After chromatographic purification, the collected fractions containing the pure product are combined, and the solvent is removed. The final product is then typically crystallized to yield high-purity this compound. The entire process is monitored using analytical HPLC and mass spectrometry to confirm that the required purity levels (>98-99%) have been met. googleapis.comacs.org

Comprehensive Spectroscopic and Chromatographic Confirmation of Structure and Purity

The identity, structure, and purity of the synthesized this compound are confirmed through a combination of chromatographic and spectroscopic methods.

Chromatographic analysis , primarily using HPLC with UV detection, is performed to assess chemical purity. researchgate.netdrugfuture.com The retention time of the synthesized compound is compared to that of a known reference standard. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A typical HPLC method for selegiline hydrochloride might use a C18 column with a mobile phase of methanol and water, with UV detection at approximately 206 nm. researchgate.netwjpsonline.com

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the successful incorporation of deuterium atoms and determining the isotopic purity of the sample. nih.gov HRMS provides a highly accurate mass measurement, allowing for the differentiation between molecules with very small mass differences.

For this compound, HRMS confirms the presence of the five deuterium atoms by measuring the exact mass of the protonated molecular ion, [M+H]⁺. The theoretical exact mass of the d5-labeled ion is significantly different from its non-deuterated counterpart, as shown in the table below.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ Ion (Da)
SelegilineC₁₃H₁₇N187.1356188.1434
Selegiline-d5C₁₃H₁₂D₅N192.1669193.1742

Data is calculated based on standard atomic weights and is consistent with values found in mass spectrometry databases. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium labels. In this technique, the parent ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. A characteristic fragmentation of selegiline involves the cleavage of the bond between the alpha and beta carbons relative to the nitrogen, producing a tropylium (B1234903) ion fragment from the benzyl (B1604629) group. japsonline.comjapsonline.com

Parent CompoundParent Ion Transition [M+H]⁺Key Fragment IonExpected m/z of FragmentInference
Selegilinem/z 188.1[C₇H₇]⁺91.1Standard fragmentation pattern. japsonline.comjapsonline.com
Selegiline-d5 (phenyl-d5)m/z 193.2[C₇H₂D₅]⁺96.1Confirms the five deuterium atoms are on the phenyl ring.

Fragmentation data is based on established patterns for selegiline and theoretical calculations for its deuterated analogue. japsonline.comjapsonline.com

The observation of a fragment ion at m/z 96.1 instead of the usual 91.1 provides definitive proof that the deuterium atoms are located on the phenyl ring, thus fully confirming the structure of this compound. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for confirming the chemical structure of molecules. For isotopically labeled compounds like this compound, NMR is indispensable for verifying the exact positions of the deuterium atoms and assessing the isotopic purity of the compound. rsc.org The chemical name for this compound is (R)-N-methyl-N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride, which indicates that the five deuterium atoms are located on the phenyl ring. clearsynth.com

A combination of NMR techniques is employed for comprehensive characterization:

¹H NMR (Proton NMR): This technique analyzes the hydrogen atoms in a molecule. In a spectrum of this compound, the signals corresponding to the protons on the phenyl ring would be expected to be absent or significantly reduced. The presence of signals for the protons in the aminopropyl and propargyl groups confirms the rest of the molecular structure. An investigation of selegiline and related compounds determined the coupling constants and rotameric populations around the alpha and beta carbons of the ethylamine (B1201723) moiety. nih.gov

¹³C NMR (Carbon-13 NMR): This provides information about the carbon framework. The ¹³C NMR spectrum of the 99% carbon-12 isotope is NMR-inactive, but the 1% that is the ¹³C isotope has a magnetic moment and is thus NMR-active. libretexts.org In the spectrum of this compound, the carbon atoms of the phenyl ring are directly bonded to deuterium atoms. This C-D coupling results in characteristic splitting patterns and chemical shifts, confirming the location of the deuterium labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal in the aromatic region, providing direct evidence for the presence and chemical environment of the deuterium atoms on the phenyl ring. The use of NMR for studying natural isotope fractionation was first proposed in 1981. rug.nl

Isotopic purity can be quantitatively assessed by comparing the integral of any residual proton signals in the aromatic region of the ¹H NMR spectrum against the integrals of protons on the side chain. rsc.org This ratio allows for the calculation of the percentage of non-deuterated or partially deuterated species present in the sample.

Table 1: Representative ¹H NMR Spectral Data for Selegiline

Chemical Shift (ppm)MultiplicityAssignment
~7.3m (multiplet)Phenyl-H (absent or diminished in d5 variant)
~4.1d (doublet)Propargyl-CH₂
~3.6m (multiplet)CH
~3.2m (multiplet)N-CH₂
~2.8s (singlet)N-CH₃
~2.3t (triplet)Acetylenic-H
~1.2d (doublet)CH₃-CH

Note: This table represents typical shifts for the non-deuterated compound. In this compound, the multiplet around 7.3 ppm would be significantly reduced or absent, confirming deuteration on the phenyl ring.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for determining the chemical purity of this compound by separating it from any synthesis-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity analysis of pharmaceutical compounds. nih.gov For Selegiline HCl and its deuterated analogue, a reverse-phase HPLC (RP-HPLC) method is typically employed. ajprd.comajprd.com This involves a non-polar stationary phase (commonly a C18 column) and a polar mobile phase. ajprd.com

A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as potassium di-hydrogen phosphate, with the pH adjusted accordingly. ajprd.comajprd.com The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Detection is typically performed using a UV detector at a wavelength where the analyte absorbs strongly, such as 205 nm or 206 nm. tandfonline.comresearchgate.net The purity is calculated by comparing the area of the main this compound peak to the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

GC is another powerful technique suitable for the analysis of volatile and thermally stable compounds like selegiline. It has been used for the estimation of selegiline and its metabolites. tandfonline.com For analysis, selegiline may be derivatized to increase its volatility and improve its chromatographic properties. nih.gov A sensitive assay for the simultaneous quantitative determination of selegiline metabolites involves derivatization with N-penta-fluoro-benzoyl. nih.gov

The separation is achieved on a capillary column, such as a phenyl-methylsilicone column. nih.gov An inert carrier gas, like helium, transports the vaporized sample through the column. A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification. Purity is determined by the relative area percentage of the analyte peak.

Table 2: Representative Chromatographic Conditions for Selegiline Purity Analysis

ParameterHPLC MethodGC Method
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) ajprd.comajprd.comPhenyl-methylsilicone capillary column nih.gov
Mobile Phase / Carrier Gas Acetonitrile and Phosphate Buffer (e.g., 30:70 v/v) ajprd.comajprd.comHelium nih.gov
Flow Rate 1.0 mL/min ajprd.comajprd.comNot specified
Detector UV at 205 nm ajprd.comFID or MS nih.gov
Temperature 40°C ajprd.comajprd.comNot specified

Advanced Analytical Methodologies Utilizing Selegiline D5 Hcl As a Stable Isotope Internal Standard

Fundamental Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for quantitative analysis that offers high accuracy and sensitivity. ontosight.ai The core principle involves adding a known quantity of an isotopically enriched version of the analyte, known as a stable isotope-labeled (SIL) internal standard, to the sample before any processing or analysis. ontosight.aiosti.gov This "spike" is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). clearsynth.com

During analysis by mass spectrometry, the instrument distinguishes between the naturally occurring analyte and the heavier isotopic analog based on their mass-to-charge (m/z) ratio. ontosight.ai The concentration of the analyte in the original sample is then calculated based on the measured ratio of the two compounds. osti.gov Because the analyte and the internal standard are chemically identical, they behave nearly the same way during every step of the analytical process, including extraction, derivatization, and ionization. Any sample loss or variation during preparation will affect both the analyte and the internal standard equally, meaning the ratio between them remains constant. nih.gov This principle allows SIDMS to compensate for procedural errors and matrix-induced variations, making it a definitive method for quantitative analysis. epa.gov

Deuterated compounds, such as Selegiline-d5 HCl, are frequently chosen as internal standards in mass spectrometry-based quantitative assays. Their use offers several distinct advantages that enhance the reliability and robustness of the analytical method.

One of the primary benefits is that a SIL internal standard has nearly identical physicochemical properties to the analyte. nih.govsigmaaldrich.com This ensures that it co-elutes with the analyte during chromatographic separation and experiences similar behavior during sample preparation and ionization, which is crucial for accurate quantification. The use of a deuterated standard can also act as a carrier, preventing the loss of trace amounts of the analyte to active sites on glassware or chromatographic columns during analysis. nih.gov Furthermore, the mass difference between the deuterated standard and the analyte allows for clear differentiation by the mass spectrometer, improving selectivity. sigmaaldrich.com This isotopic labeling is key to distinguishing the internal standard from the compound of interest. clearsynth.com

AdvantageDescription
Correction for Sample Loss Compensates for analyte loss during sample preparation and extraction, as both the analyte and the standard are affected equally.
Improved Precision & Accuracy Minimizes the impact of random and systematic errors, leading to more precise and accurate results. scioninstruments.com
Matrix Effect Compensation Mitigates the influence of ion suppression or enhancement from components in the biological matrix. clearsynth.comreddit.com
Enhanced Selectivity The distinct mass-to-charge ratio allows the mass spectrometer to easily differentiate the standard from the analyte. sigmaaldrich.com
Carrier Effect Prevents the loss of trace amounts of analyte due to adsorption on surfaces during extraction and analysis. nih.gov

In bioanalysis, especially with techniques like electrospray ionization (ESI) in LC-MS, the presence of endogenous components in complex matrices like plasma or urine can interfere with the ionization of the target analyte. This phenomenon, known as the "matrix effect," can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to counteract these effects. reddit.com Because the deuterated standard is chemically analogous to the analyte, it is subject to the same degree of ion suppression or enhancement. While the absolute signal intensity for both the analyte and the standard may fluctuate between samples due to varying matrix effects, their ratio remains constant and reliable. clearsynth.com This allows for accurate quantification even in the presence of significant matrix interference. clearsynth.com

However, it is important to note that slight differences in chromatographic retention times can sometimes occur between a deuterated standard and the non-labeled analyte, a phenomenon known as the "deuterium isotope effect". nih.gov If this separation occurs in a region of changing ion suppression, it can lead to differential matrix effects and compromise quantification, highlighting the need for careful method validation. researchgate.netmyadlm.org

Advantages of Deuterated Internal Standards in Quantitative Analysis

Development and Optimization of Quantitative Bioanalytical Assays for Selegiline (B1681611) and Metabolites

This compound serves as a critical tool in the development of robust and sensitive bioanalytical methods for the quantification of selegiline and its primary metabolites, including N-desmethylselegiline, l-methamphetamine, and l-amphetamine. oup.com These methods are essential for pharmacokinetic studies and toxicological screening.

LC-MS/MS is the predominant technique for the quantification of selegiline in biological fluids due to its high sensitivity and specificity. Assays using this compound as an internal standard have been successfully developed and validated.

One such method for human plasma analysis utilized high-performance liquid chromatography (HPLC) with atmospheric pressure chemical ionization (APCI) tandem mass spectrometry. oup.com This assay was capable of quantifying selegiline, N-desmethylselegiline, methamphetamine, and amphetamine, using their respective deuterated isotopomers as internal standards. oup.com The method demonstrated excellent linearity and a low limit of quantitation (LLOQ), making it suitable for clinical research. oup.com Another LC-MS/MS method was developed for quantifying selegiline in bulk and pharmaceutical formulations, demonstrating the versatility of the approach. japsonline.comjapsonline.com The detection was performed using multiple reaction-monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. japsonline.comjapsonline.com

Table 1: Example of LC-MS/MS Parameters for Selegiline Analysis

Parameter Value/Condition Reference
Technique HPLC-APCI-MS/MS oup.com
Analytes Selegiline, N-desmethylselegiline, Methamphetamine, Amphetamine oup.com
Internal Standards Deuterated isotopomers of each analyte oup.com
Linearity Range 0.1-20 ng/mL (Selegiline, N-desmethylselegiline); 0.2-20 ng/mL (Methamphetamine, Amphetamine) oup.com
LLOQ 0.1 ng/mL (Selegiline, N-desmethylselegiline); 0.2 ng/mL (Methamphetamine, Amphetamine) oup.com

| MRM Transition | m/z 188.15 → 91.10 (for Selegiline HCl) | japsonline.com |

Prior to the widespread adoption of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a common method for selegiline analysis. A GC-MS method was developed for the determination of selegiline in plasma using tetradeuteroselegiline as the internal standard. nih.gov In this method, samples were extracted and then analyzed by GC-MS with detection by selected ion monitoring (SIM) of the characteristic α-cleavage fragments of the drug and its deuterated standard. nih.gov GC-MS has also been employed in toxicological screening to detect selegiline and its metabolites in urine. nih.gov To differentiate therapeutic selegiline use from illicit methamphetamine abuse, enantioselective GC-MS procedures can be used to separate the R(-)-enantiomers produced from selegiline metabolism from the S(+)-enantiomers often associated with abuse. nih.gov

Table 2: Example of GC-MS Parameters for Selegiline Analysis

Parameter Value/Condition Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Matrix Human Plasma nih.gov
Internal Standard Tetradeuteroselegiline nih.gov
Detection Mode Selected Ion Monitoring (SIM) nih.gov
Monitored Ions m/z 96 (Selegiline fragment); m/z 100 (Internal Standard fragment) nih.gov

| Quantitation Range | 1-6 ng/mL | nih.gov |

The use of this compound and other deuterated analogs as internal standards has enabled the accurate measurement of selegiline and its metabolites in a variety of complex biological matrices.

Plasma: Numerous studies have developed methods for quantifying selegiline in human plasma to support pharmacokinetic research. oup.comnih.govresearchgate.net These methods, using either LC-MS/MS or GC-MS with a deuterated internal standard, achieve the low limits of quantitation (sub-ng/mL) necessary to characterize the drug's profile after therapeutic administration. oup.comnih.gov For instance, an LC-MS/MS method achieved an LLOQ of 0.025 ng/mL for selegiline in plasma. medscape.com

Urine: Urine analysis is critical for metabolism studies and toxicological screening. An LC-MS/MS method was developed to quantify selegiline and its metabolites in equine urine, identifying N-desmethylselegiline as the major metabolite in that species. researchgate.netnih.gov GC-MS methods have also been used to detect selegiline metabolites in human urine, which is important for differentiating prescribed use from illicit drug abuse. nih.gov

Tissue Homogenates: Understanding drug distribution requires measuring its concentration in various tissues. Studies in rats have used radiolabeled selegiline to determine its distribution in tissue homogenates from the brain, liver, and other organs after oral administration. openmedicinalchemistryjournal.com While this study used ¹⁴C-labeling for radioactivity counting, the principles of isotope dilution with this compound and LC-MS/MS would be directly applicable for non-radioactive quantification in such tissue samples.

Table 3: Summary of Bioanalytical Applications for Selegiline Using Isotope Dilution

Biological Matrix Analytical Method Internal Standard Used Key Finding / Application Reference
Human Plasma LC-MS/MS Deuterated analogs of selegiline and metabolites Quantified selegiline and three metabolites with an LLOQ of 0.1 ng/mL for selegiline. oup.com
Human Plasma GC-MS Tetradeuteroselegiline Determined plasma selegiline concentrations in the 1-6 ng/mL range. nih.gov
Equine Urine LC-MS/MS Deuterated analogs of selegiline and metabolites Identified N-desmethylselegiline as the major urinary metabolite in horses. researchgate.netnih.gov
Human Urine GC-MS Not specified for quantification (focus on identification) Detected metabolites to differentiate selegiline intake from methamphetamine abuse. nih.gov

| Rat Tissue | HPLC (with ¹⁴C detection) | N/A (Isotope used for tracing) | Determined tissue distribution in brain, liver, and other organs. | openmedicinalchemistryjournal.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Role in Analytical Method Development (AMD) and Method Validation (AMV) for Research Standards

This compound plays a pivotal role in the development and validation of analytical methods for research purposes. clearsynth.comaxios-research.com As a stable isotope-labeled internal standard, it is considered the gold standard for quantitative analysis, particularly in chromatography-mass spectrometry techniques. clearsynth.com

During method development, this compound helps in optimizing various parameters such as chromatographic separation, mass spectrometric conditions, and sample extraction procedures. clearsynth.com Its use ensures that the method is robust and can reliably quantify selegiline in complex matrices. lcms.cz

In method validation, this compound is indispensable for establishing the key performance characteristics of the assay, including specificity, linearity, accuracy, precision, and stability. texilajournal.comnih.gov By co-eluting with the analyte and having nearly identical chemical and physical properties, it effectively corrects for matrix effects and variations in instrument performance, leading to more accurate and reliable data. mdpi.comnih.gov The use of such standards is crucial for meeting the stringent requirements of regulatory guidelines for analytical methods. clearsynth.com

Mechanistic Investigations of Selegiline Metabolism Using Deuterium Tracing

Elucidation of Specific Metabolic Pathways of Selegiline (B1681611) through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the metabolic pathways of drugs like selegiline. By replacing five hydrogen atoms with deuterium on the phenyl ring of the N-desmethyl metabolite, researchers can distinguish it from the endogenous equivalent and accurately track its formation and subsequent transformations. medchemexpress.commedchemexpress.compharmaffiliates.comclearsynth.comaxios-research.com This method has been crucial in understanding the N-demethylation, N-depropargylation, and N-oxidation pathways of selegiline.

Identification and Quantification of Deuterated Metabolites

Following the administration of selegiline, several key metabolites are formed. The primary routes of metabolism involve N-depropargylation and N-demethylation. wikipedia.orgfda.govfda.gov Using deuterium-labeled selegiline, researchers can identify and quantify the corresponding deuterated metabolites, including:

N-desmethylselegiline-d5: Formed through the removal of the methyl group. medchemexpress.commedchemexpress.compharmaffiliates.comclearsynth.comaxios-research.com

Methamphetamine-d5: Resulting from the removal of the propargyl group. cerilliant.comcaymanchem.comcaymanchem.com

Amphetamine-d5: A further metabolite formed from the demethylation of methamphetamine-d5 or the depropargylation of N-desmethylselegiline-d5. cerilliant.comcaymanchem.comcaymanchem.comnih.gov

The ability to track these deuterated metabolites provides a more accurate assessment of the metabolic profile of selegiline.

Characterization of N-Demethylation Pathways with Deuterium Retention

The N-demethylation of selegiline results in the formation of N-desmethylselegiline. wikipedia.org The use of Selegiline-d5 allows for the direct observation of this pathway, as the deuterium atoms on the phenyl ring are retained in the N-desmethylselegiline-d5 metabolite. This retention confirms the specific metabolic step and allows for its differentiation from other metabolic processes.

Analysis of N-Depropargylation Pathways

The other major initial metabolic pathway for selegiline is N-depropargylation, which leads to the formation of l-methamphetamine. fda.gov Subsequently, l-methamphetamine is further metabolized to l-amphetamine. wikipedia.org When using a deuterated analog where the label is on the phenyl ring, the deuterium atoms would be retained throughout this pathway, allowing for the clear identification of methamphetamine-d5 and amphetamine-d5.

Comprehensive Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Contributions

The metabolism of selegiline is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.org Several CYP isoforms have been identified as playing a role in the biotransformation of selegiline, with varying degrees of contribution.

Identification of Major Contributing CYP Isoforms

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified several key isoforms involved in selegiline metabolism. nih.govnii.ac.jp

CYP2B6: Consistently identified as a major enzyme in the metabolism of selegiline. nih.govnii.ac.jpnih.gov It is involved in both N-demethylation to form desmethylselegiline and N-depropargylation to produce methamphetamine. wikipedia.orgnih.govresearchgate.net

CYP3A4: This isoform contributes to the metabolism of selegiline, participating in both the formation of desmethylselegiline and methamphetamine. nih.govacs.orgnih.gov However, its role appears to be less significant than that of CYP2B6 and CYP2C19. nih.gov Studies with the potent CYP3A4 inhibitor itraconazole (B105839) showed no significant effect on selegiline pharmacokinetics in vivo. nih.gov

CYP1A2: This isoform is also involved in selegiline metabolism, primarily contributing to the formation of desmethylselegiline. acs.orgnih.gov

Other isoforms such as CYP2A6 may play a minor role. nih.gov The table below summarizes the kinetic parameters for the formation of the main metabolites of selegiline.

MetaboliteApparent Km (μM)Apparent Vmax (pmol/min/mg)Contributing CYP Isoforms
Desmethylselegiline149 nih.gov243 nih.govCYP2B6, CYP1A2, CYP3A4 nih.govacs.orgnih.gov
l-methamphetamine293 nih.gov1351 nih.govCYP2B6, CYP2C19, CYP3A4 wikipedia.orgnih.govresearchgate.netnih.govacs.org

Determination of Substrate Specificity and Binding Affinity in In Vitro Systems

In vitro studies using human liver microsomes and cDNA-expressed enzymes are crucial for determining the substrate specificity and binding affinity of drug candidates. oulu.fi For selegiline, these investigations have revealed a complex metabolic profile involving several cytochrome P450 (CYP) enzymes.

Research has shown that CYP2B6 and CYP2C19 are the primary enzymes responsible for the metabolism of selegiline. nih.gov In studies using recombinant yeast microsomes, CYP2B6 and CYP2C19 demonstrated the highest contribution to the hepatic clearance of selegiline, while CYP3A4 and CYP1A2 played a lesser role. nih.gov Notably, contrary to some earlier reports, no significant role for CYP2D6 in selegiline metabolism was found in these experiments. nih.gov

The affinity of selegiline and its metabolites for various CYP enzymes has also been characterized. Both selegiline and its metabolite, desmethylselegiline, have shown a relatively high affinity for CYP2C19. nih.gov Furthermore, selegiline acts as a mechanism-based inactivator of CYP2A6, an enzyme involved in nicotine (B1678760) metabolism. researchgate.net This indicates that selegiline can irreversibly inhibit this enzyme, which could have implications for drug-drug interactions. researchgate.net

The use of specific chemical inhibitors and inhibitory antibodies helps to distinguish the roles of different CYP isoforms in drug metabolism. oulu.fi For instance, fluvoxamine, an inhibitor of CYP1A2, CYP2C19, and CYP3A4, was found to inhibit the formation of selegiline's main metabolites, desmethylselegiline and l-methamphetamine. nih.gov

EnzymeRole in Selegiline MetabolismFindings from In Vitro Studies
CYP2B6 Major contributor to hepatic clearance. nih.govPlays a significant role in the N-demethylation of selegiline. nih.gov
CYP2C19 Major contributor to hepatic clearance. nih.govSelegiline and desmethylselegiline show high affinity for this enzyme. nih.gov
CYP3A4 Minor contributor to hepatic clearance. nih.govParticipates in the formation of both desmethylselegiline and l-methamphetamine. nih.gov
CYP1A2 Minor contributor to hepatic clearance. nih.govContributes to the formation of desmethylselegiline. nih.gov
CYP2A6 Not a primary metabolizing enzyme, but inhibited by selegiline.Selegiline is a mechanism-based inactivator of this enzyme. researchgate.net
CYP2D6 No significant role found in recent in vitro studies. nih.govConflicting data exists in older literature.

Role of Non-CYP Enzymes in Selegiline Metabolism

While cytochrome P450 enzymes are central to the metabolism of many drugs, non-CYP enzymes also play a critical role. criver.com In the case of selegiline, the primary pharmacological target, monoamine oxidase B (MAO-B), is itself a non-CYP enzyme. criver.comnih.gov Selegiline is an irreversible inhibitor of MAO-B, binding covalently to the enzyme and inactivating it. wikipedia.orgpoison.org This action is key to its therapeutic effects.

Beyond its interaction with MAO-B, selegiline's metabolism is extensive and not limited to the liver, suggesting the involvement of non-hepatic enzymes. wikipedia.org The high oral clearance of selegiline, which is significantly greater than hepatic blood flow, supports the idea of extrahepatic metabolism. wikipedia.org While the specific non-CYP enzymes involved in the broader metabolic pathways of selegiline (beyond its MAO-B inhibition) are less characterized than the CYP enzymes, the flavin-containing monooxygenase (FMO) system has been suggested to be involved in the synthesis of deprenyl-N-oxide, a metabolite of selegiline. poison.org

Examination of Isotope Effects on Metabolic Clearance and Reaction Rates

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug by what is known as the kinetic isotope effect (KIE). biorxiv.orginformaticsjournals.co.in This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. informaticsjournals.co.in Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down by deuteration. juniperpublishers.comcambridgemedchemconsulting.com

Quantification of Deuterium Kinetic Isotope Effects (KIE) in Biotransformation

The deuterium KIE is quantified as the ratio of the reaction rate for the non-deuterated compound (kH) to that of the deuterated compound (kD). biorxiv.org A KIE value greater than 1 indicates that the C-H bond cleavage is part of the rate-limiting step of the reaction. mdpi.comsnmjournals.org For many cytochrome P450-catalyzed reactions, KIE values can be significant, often greater than 5. biorxiv.orgnih.gov

In the context of selegiline, deuterium substitution has been explored to modulate its metabolism. For instance, studies with other compounds have shown that deuteration can slow down the rate of irreversible trapping by MAO-B, leading to improved in vivo pharmacokinetics for imaging agents. nih.gov While specific KIE values for Selegiline-d5 HCl are not extensively reported in the provided context, the principles of KIE suggest that the deuteration at specific positions would slow down the metabolic processes occurring at those sites. nih.gov

Impact of Deuteration on Metabolic Stability and Rate Constants

Deuteration is a recognized strategy in medicinal chemistry to enhance the metabolic stability of drugs. biorxiv.orgjuniperpublishers.com By reducing the rate of metabolic clearance, the biological half-life of a compound can be extended. juniperpublishers.com This can lead to a more stable plasma concentration and potentially allow for less frequent dosing. juniperpublishers.com

Pharmacokinetic Research Applications in Non Clinical Models

Assessment of Drug Disposition in Controlled In Vitro and Animal Model Systems

In non-clinical research, Selegiline-d5 HCl is essential for delineating the fate of selegiline (B1681611) in biological systems. Its use as an internal standard allows for the reliable measurement of selegiline concentrations in complex biological matrices such as plasma, urine, and various tissues. oup.comresearchgate.net

Studies in animal models, such as rats and dogs, have shown that orally administered selegiline is rapidly absorbed from the gastrointestinal tract. drugbank.comoup.com The absolute bioavailability of oral selegiline is relatively low, around 10%, due to extensive first-pass metabolism in the gut and liver. wikipedia.orgdrugs.com The use of this compound in these studies ensures that the measured concentrations of the parent drug are accurate, allowing for precise calculation of absorption rates and bioavailability.

Selegiline is known to be widely distributed throughout the body and readily crosses the blood-brain barrier, a critical feature for its neurological applications. drugbank.comwikipedia.org Studies using radiolabeled selegiline have confirmed its presence in the brain and other tissues. While specific distribution studies on this compound are not the primary focus, its application in quantitative methods is key to determining the extent and rate of selegiline's distribution into various tissues. The principle of deuteration suggests that while the fundamental distribution pattern would be similar to selegiline, any alteration in metabolism due to the kinetic isotope effect could potentially influence its distribution profile. nih.gov

The elimination of selegiline is primarily through metabolism, followed by excretion of the metabolites. In animal models, selegiline has been shown to be eliminated mainly through renal excretion (in urine), with a smaller portion eliminated in the feces. drugbank.com The main metabolites include N-desmethylselegiline, methamphetamine, and amphetamine. derangedphysiology.com Accurate determination of the elimination half-life and clearance of selegiline relies on precise concentration measurements over time, a task facilitated by the use of this compound as an internal standard. oup.com The short half-life of selegiline, approximately 1.5 to 2 hours after a single dose, necessitates sensitive and reliable analytical methods for its characterization. drugbank.com

Following oral administration in rat models, high concentrations of radiolabeled selegiline have been detected in the stomach, lacrimal glands, kidneys, liver, lungs, brain, and testes. The ability to accurately quantify selegiline in these various tissues is paramount for understanding its mechanism of action and potential off-target effects. The application of analytical methods using this compound as an internal standard would be crucial for obtaining reliable quantitative data in such tissue distribution studies.

Pharmacokinetic Parameters of Selegiline in Animal Models
ParameterSpeciesValueReference
Bioavailability (Oral)Dog8.51 ± 3.31% oup.com
Time to Peak Plasma Concentration (Tmax)Dog25 ± 5.8 min oup.com
Elimination Half-Life (t1/2)Dog60.24 ± 9.56 min oup.com
Systemic ClearanceDog159.91 ± 19.28 mL/min/kg oup.com
Primary Route of EliminationRatRenal (73%) drugbank.com

Exploration of Elimination Kinetics and Excretion Pathways (e.g., urinary and fecal)

In Vitro Pharmacokinetic Modeling and Prediction

In vitro models are essential for predicting the in vivo pharmacokinetic behavior of drugs and for investigating specific mechanisms of drug disposition without the complexities of a whole organism.

The ability of a drug to cross the blood-brain barrier (BBB) is fundamental for its efficacy in treating central nervous system disorders. nih.gov In vitro models of the BBB, such as those using primary brain endothelial cells, are employed to assess drug permeability. nih.govplos.org While studies have confirmed that selegiline can penetrate the BBB, the use of this compound as an internal standard in such assays would enable precise quantification of the amount of selegiline transported across the cell monolayer, providing valuable data for predicting brain uptake. drugbank.comrsc.org The principle of the kinetic isotope effect suggests that deuteration is unlikely to significantly alter the passive permeability of this compound across the BBB compared to selegiline, as this process is not typically dependent on bond-breaking metabolic reactions. nih.gov

Selegiline is known to be highly bound to plasma proteins, with a binding percentage of over 99.5% reported in some instances. drugbank.comnih.gov The extent of plasma protein binding significantly influences the free fraction of a drug available for distribution into tissues and for metabolism and elimination. evotec.com Equilibrium dialysis is a common in vitro method used to determine the extent of plasma protein binding. evotec.com In these assays, this compound would be an ideal internal standard for the accurate measurement of both bound and unbound concentrations of selegiline in simulated biological fluids, leading to a reliable determination of its protein binding characteristics.

Applications of this compound in Pharmacokinetic Research
Research AreaApplication of this compoundRationaleReference
Bioanalysis of SelegilineStable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MSProvides high accuracy and precision for quantification in biological matrices by correcting for sample processing and analytical variability. oup.comresearchgate.net
Metabolic Stability StudiesTracer for studying the kinetic isotope effect on metabolism.The stronger C-D bond can slow down metabolism at the site of deuteration, allowing for the investigation of metabolic pathways. nih.govjuniperpublishers.com
Permeability AssaysInternal standard for quantifying transport across in vitro barriers.Enables precise measurement of the parent compound (selegiline) to determine permeability coefficients. nih.gov
Protein Binding StudiesInternal standard for determining free and bound drug concentrations.Allows for accurate calculation of the fraction of selegiline bound to plasma proteins. evotec.com

Permeability Studies Across Biological Barriers (e.g., blood-brain barrier models)

Comparative Pharmacokinetics of Selegiline and its Deuterated Analogues

Comparative pharmacokinetic studies between a parent drug and its deuterated version are designed to quantify the impact of deuterium (B1214612) substitution on its absorption, distribution, metabolism, and excretion (ADME) profile. For selegiline, which is known to undergo extensive and rapid first-pass metabolism, this research is particularly relevant. drugs.comresearchgate.netnih.gov The primary metabolites of selegiline include N-desmethylselegiline, l-methamphetamine, and l-amphetamine. nih.govoup.comhres.ca The goal of creating a deuterated analogue like selegiline-d5 is often to slow the rate of metabolism, thereby altering the pharmacokinetic profile in a potentially beneficial way. selvita.com

While specific head-to-head preclinical data for this compound is not extensively detailed in published literature, the principles of its use can be understood from studies on other deuterated compounds and the known pharmacokinetics of selegiline. Research on deuterated analogues of other drugs, such as buprenorphine and tetrabenazine (B1681281), has demonstrated that deuterium substitution can successfully slow metabolic processes, leading to a more favorable pharmacokinetic profile. biorxiv.orgselvita.com

Deuteration is investigated primarily for its potential to prolong a drug's apparent half-life and increase total systemic exposure (measured as the area under the concentration-time curve, or AUC). Selegiline has a notably short elimination half-life in pre-clinical models and humans, which is a consequence of its rapid metabolism. researchgate.netnih.gov In rats, the half-life of a pure selegiline HCl solution has been measured at approximately 2.3 hours. researchgate.net Upon repeated administration, the half-life can increase, suggesting that the drug or its metabolites may inhibit its own metabolism. nih.govwikipedia.org

In pre-clinical studies with other drugs, this effect has been quantified. For example, in rats, a deuterated version of buprenorphine (BUP-D2) resulted in a more than 10-fold lower AUC for its primary metabolite, norbuprenorphine, compared to the non-deuterated parent drug, indicating a significant reduction in its metabolic rate. biorxiv.org Similarly, deuterated tetrabenazine showed a 69-87% reduction in the formation of its O-desmethyl metabolites in in vitro studies. google.com Applying this principle to selegiline, deuteration would be expected to yield a longer half-life and greater AUC for the parent drug.

Table 1: Comparison of Apparent Half-Life and Systemic Exposure in Pre-clinical Models (Rat)

Compound Apparent Half-Life (t½) Systemic Exposure (AUC₀₋₂₄) Expected Outcome of Deuteration
Selegiline HCl ~2.3 hours researchgate.net 11,116.5 ng/ml*h researchgate.net -
This compound Data not available Data not available Expected to increase half-life and systemic exposure by reducing the rate of metabolic clearance.

The oral bioavailability of selegiline is characteristically low, estimated to be around 10%, due to substantial presystemic clearance (first-pass metabolism) in the gut and liver. drugs.comnih.govwikipedia.org This means a large fraction of an oral dose is metabolized before it can reach systemic circulation, leading to high levels of metabolites relative to the parent drug. drugs.comnih.gov

Improving bioavailability is a key objective in the development of new formulations and analogues of selegiline. researchgate.net By slowing the rate of first-pass metabolism, deuteration has the potential to significantly enhance the oral bioavailability of selegiline. An increase in bioavailability would mean that a lower dose could achieve the same systemic exposure as a higher dose of the non-deuterated drug, which could also reduce the formation of metabolites. selvita.com Studies with an orally disintegrating tablet (ODT) formulation of selegiline, which allows for some pre-gastric absorption, found that a 1.25 mg dose could achieve similar plasma concentrations of selegiline as a 10 mg conventional tablet, while reducing metabolite levels by over 90%. openaccessjournals.com This demonstrates the significant impact of bypassing or reducing first-pass metabolism.

Pre-clinical research into this compound would therefore focus on quantifying this expected increase in bioavailability in animal models. Researchers would compare the plasma concentrations of selegiline-d5 to standard selegiline following oral administration to determine the extent to which deuteration protects the molecule from rapid metabolic breakdown.

Table 2: Bioavailability Characteristics of Oral Selegiline and Expected Impact of Deuteration

Compound Known Oral Bioavailability Key Limitation Anticipated Effect of Deuteration
Selegiline HCl ~10% nih.govwikipedia.org Extensive first-pass metabolism in the gut and liver. researchgate.netnih.gov Increase oral bioavailability by slowing the rate of presystemic metabolic clearance.
This compound Data not available - -

Neurobiological and Biochemical Research Applications of Selegiline D5 Hcl

Investigating Monoamine Oxidase B (MAO-B) Inhibition Mechanisms at a Molecular Level

Selegiline (B1681611) is a well-established selective and irreversible inhibitor of monoamine oxidase B (MAO-B). medchemexpress.comd-nb.infoabcam.comdrugbank.comnih.govnih.gov This enzyme is primarily responsible for the breakdown of dopamine (B1211576) in the human brain. drugbank.compatsnap.comnih.gov Selegiline-d5 HCl, as a molecular cognate, is employed to study the intricacies of this inhibition.

Characterization of Irreversible Binding Characteristics to MAO-B

Selegiline acts as an irreversible inhibitor of MAO-B by forming a covalent bond with the enzyme. medchemexpress.comnih.gov It is metabolized by MAO-B into an active moiety that binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This irreversible binding leads to a sustained inhibition of the enzyme's activity. The use of this compound in research allows for precise investigation of the kinetics and nature of this irreversible binding. In vitro studies have shown that selegiline inhibits MAO-B in a concentration-dependent manner. medchemexpress.com

Assessment of Selectivity for MAO-B over MAO-A in In Vitro Assays

Selegiline exhibits a high degree of selectivity for MAO-B over its isoenzyme, MAO-A. medchemexpress.comd-nb.infodrugbank.comnih.govhres.ca In vitro assays have demonstrated that selegiline is a potent inhibitor of MAO-B with an IC50 value of 51 nM, while its inhibitory effect on MAO-A is significantly weaker, with an IC50 value of 23 µM, indicating a 450-fold selectivity for MAO-B. medchemexpress.commedchemexpress.commedchemexpress.com However, this selectivity is dose-dependent and can be lost at higher concentrations. hres.ca this compound is crucial for conducting these comparative in vitro assays, enabling researchers to accurately determine the inhibitory constants (Ki) and IC50 values for both MAO-A and MAO-B.

EnzymeIC50 Value (Selegiline)Selectivity
MAO-B 51 nM medchemexpress.commedchemexpress.commedchemexpress.com450-fold over MAO-A medchemexpress.commedchemexpress.commedchemexpress.com
MAO-A 23 µM medchemexpress.commedchemexpress.commedchemexpress.com

Exploration of Non-MAO-B Related Pharmacological Effects of Selegiline

Beyond its well-documented role as an MAO-B inhibitor, selegiline possesses other pharmacological properties that contribute to its neurobiological effects. nih.gov

Investigations into Dopaminergic System Interactions and Neurotransmitter Efflux in Animal Models

Research indicates that selegiline can influence dopaminergic neurotransmission through mechanisms independent of MAO-B inhibition. nih.gov Studies have suggested that selegiline may interfere with dopamine reuptake at the synapse and enhance dopamine release. hres.canih.govmdpi.com In animal models, particularly in primates, chronic administration of selegiline has been shown to dramatically increase extracellular dopamine concentrations in the striatum. nih.gov Selegiline has also been found to increase the efflux of norepinephrine (B1679862) and serotonin (B10506) in rat hypothalamus in vitro. medchemexpress.com The use of this compound in these animal models allows for precise tracing and quantification of the drug and its metabolites, helping to dissect these complex interactions within the dopaminergic system.

Mechanistic Studies of Neuroprotective and Anti-apoptotic Pathway Modulation in Cell Culture and In Vitro Models

Selegiline has demonstrated significant neuroprotective and anti-apoptotic effects in various experimental models. d-nb.infopatsnap.comnih.govspandidos-publications.comresearchgate.net These effects are believed to be, at least in part, independent of its MAO-B inhibitory activity. nih.gov Selegiline has been shown to protect neurons from a variety of neurotoxins. nih.gov The proposed mechanisms for its neuroprotective actions include reducing oxidative stress, up-regulating antioxidant enzymes like superoxide (B77818) dismutase and catalase, and suppressing dopamine autooxidation. patsnap.comnih.gov

Furthermore, selegiline can modulate anti-apoptotic pathways. nih.govspandidos-publications.com It has been shown to delay apoptosis in serum-deprived cells and block the fall in mitochondrial membrane potential associated with apoptosis. nih.gov Studies in cell cultures have indicated that selegiline can upregulate the expression of anti-apoptotic proteins such as Bcl-2. spandidos-publications.comnih.gov The use of this compound in these in vitro models helps to differentiate the effects of the parent compound from its metabolites and to clarify the specific signaling pathways involved in its neuroprotective and anti-apoptotic actions.

Future Research Directions and Emerging Applications of Selegiline D5 Hcl

Development of Novel Deuterated Selegiline (B1681611) Analogues for Enhanced Research Utility

The successful application of Selegiline-d5 HCl has spurred interest in the development of other deuterated analogues of selegiline and related compounds to further refine research methodologies. Deuteration, or the substitution of hydrogen with deuterium (B1214612), can influence the pharmacokinetic and metabolic profiles of drugs. medchemexpress.commedchemexpress.com This has led to the exploration of novel deuterated versions to not only serve as internal standards but also to potentially create new therapeutic agents with altered metabolic pathways.

Researchers are investigating the synthesis of additional deuterated selegiline analogues with deuterium substitution at different positions on the molecule. The goal is to create a suite of standards that can be used to study the metabolic fate of different parts of the selegiline molecule in greater detail. Furthermore, the development of deuterated metabolites of selegiline, such as N-Desmethylselegiline-d5, provides essential tools for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. medchemexpress.comclearsynth.commedchemexpress.com

The kinetic isotope effect (KIE) is a key principle driving this research. acs.org The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. acs.org This has been demonstrated with deuterated analogues of other compounds, such as [11C]clorgyline-D2 and [11C]l-deprenyl-D2, where the deuteration reduced the rate of irreversible inhibition. acs.org This principle is being applied to develop novel selegiline analogues with potentially improved pharmacokinetic properties or reduced formation of certain metabolites.

Integration with Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies (e.g., Deuterium Magnetic Resonance Spectroscopy in animal models)

The unique properties of deuterated compounds like this compound are being leveraged in conjunction with advanced analytical techniques to gain deeper insights into drug mechanisms. Deuterium's distinct nuclear magnetic resonance properties make it a powerful probe in specialized magnetic resonance spectroscopy (MRS) and imaging (MRI) studies.

Deuterium Magnetic Resonance Spectroscopy (DMRS) is an emerging non-invasive technique that can trace the metabolic fate of deuterium-labeled compounds in vivo. chemie-brunschwig.ch While direct studies involving this compound and DMRS in animal models are still in early stages of exploration, the potential is significant. By administering this compound to animal models, researchers could theoretically use DMRS to map the distribution and metabolic conversion of the compound in the brain and other tissues in real-time. This would provide invaluable information on its target engagement and metabolic pathways non-invasively.

Furthermore, the use of deuterated standards is critical for the accuracy of positron emission tomography (PET) imaging studies. For instance, deuterated analogues of PET radioligands for MAO-B, such as [11C]l-deprenyl-D2, have been developed to have more favorable pharmacokinetics for quantitative imaging. acs.orgnih.gov The development of an 18F-labeled deuterated fluororasagiline-D2 has also shown promise in non-human primate studies for improved MAO-B quantitation. acs.orgresearchgate.net These advancements highlight the synergy between deuterated compounds and advanced imaging technologies.

High-Throughput Screening and Mechanistic Profiling in Drug Discovery Research

In the realm of drug discovery, high-throughput screening (HTS) is a cornerstone for identifying new drug candidates. Selegiline itself is often used as a reference compound in HTS assays for new MAO-B inhibitors. nih.gov In this context, this compound plays a crucial supporting role.

During the lead optimization phase of drug discovery, promising compounds identified through HTS undergo extensive pharmacokinetic and metabolic profiling. This compound is an indispensable tool in these studies, serving as the internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays to accurately quantify the parent drug and its metabolites. pubcompare.aiclearsynth.com This ensures the reliability and reproducibility of the data, which is essential for making informed decisions about which drug candidates to advance.

Moreover, the principles learned from the effects of deuteration on selegiline's metabolism can inform the design of new chemical entities. By strategically incorporating deuterium into novel drug candidates, researchers can potentially fine-tune their metabolic stability and pharmacokinetic profiles, a concept known as "deuterium-shifting." This approach is being explored for various therapeutic targets.

Standardization of Deuterated Reference Materials and Internal Standards in Global Research Platforms

The increasing use of deuterated compounds in research, particularly in regulated environments such as clinical trials and drug development, necessitates the standardization of these materials. nist.gov this compound serves as a prime example of a deuterated reference material that requires rigorous characterization and quality control to ensure its suitability for its intended purpose. clearsynth.comaxios-research.com

Global research platforms and regulatory bodies are working towards establishing clear guidelines for the synthesis, purification, and certification of deuterated internal standards. nist.gov This includes defining the required isotopic purity, chemical purity, and stability of these materials. The goal is to ensure that data generated in different laboratories and at different times are comparable and reliable. nist.gov

The availability of well-characterized and certified deuterated standards, like this compound, from commercial suppliers is crucial for the scientific community. nist.gov These standards are essential for analytical method validation, quality control applications, and ensuring traceability against pharmacopeial standards. clearsynth.comaxios-research.com The ongoing efforts to standardize these materials will further enhance the quality and reproducibility of research in which they are employed.

Q & A

Basic Research Questions

Q. What are the optimal methods for preparing stable stock solutions of Selegiline-d5 HCl in different solvents for in vitro studies?

  • Methodological Answer : For in vitro solubility, this compound is typically dissolved in DMSO (primary solvent) at concentrations of 10–50 mg/mL. If precipitation occurs, alternative solvents like ethanol, saline, or DMF can be used with minimal solvent volume to avoid sample loss. For example, to prepare a 5 mg/mL working solution, dilute 100 μL of a 50 mg/mL DMSO stock with 900 μL of saline or corn oil for in vivo applications. Ensure solutions are stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month) .

Q. How should researchers characterize the purity and isotopic enrichment of this compound to ensure experimental reproducibility?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (deuterium at five positions) and chemical identity. Purity should be assessed via HPLC with UV detection (≥95% purity threshold). For novel batches, include detailed chromatograms and spectral data in supplementary materials, adhering to journal guidelines that limit main-text characterization to five compounds .

Advanced Research Questions

Q. What experimental strategies can elucidate the neuroprotective mechanisms of this compound beyond its MAO-B inhibitory activity?

  • Methodological Answer : Design studies to evaluate:

  • Oxidative stress modulation : Measure superoxide dismutase (SOD) and catalase activity in neuronal cultures pre-treated with this compound under oxidative challenge (e.g., hydrogen peroxide).
  • Apoptosis inhibition : Use flow cytometry to assess mitochondrial membrane potential collapse in serum-deprived cells.
  • Gene expression profiling : Quantify L-aromatic amino acid decarboxylase mRNA levels via RT-qPCR.
    Compare results with non-deuterated selegiline to isolate isotopic effects on pharmacokinetics .

Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated form in preclinical models?

  • Methodological Answer : Conduct head-to-head studies in rodent models using LC-MS/MS to quantify plasma and brain concentrations. Key considerations:

  • Deuterium isotope effects : Adjust dosing intervals to account for potential metabolic slowing (e.g., extended half-life due to C-D bond stability).
  • Tissue distribution : Compare striatal dopamine levels post-administration using microdialysis.
  • Statistical rigor : Use multivariate analysis (ANOVA with post-hoc tests) to validate significance. Contradictions may arise from differential MAO-B binding kinetics or solubility variations, necessitating solvent compatibility checks .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Potentiometric titration : For in vitro mixtures, employ standardized NaOH titration with derivative endpoint detection (first/second derivative plots) to distinguish between HCl and phosphate buffer interactions .
  • LC-MS/MS : Use deuterated internal standards (e.g., Selegiline-d8) to correct for matrix effects in plasma/brain homogenates. Optimize mobile phases (0.1% formic acid in acetonitrile/water) for peak resolution .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in neuroprotection efficacy across different experimental models (e.g., MPTP vs. 6-OHDA models)?

  • Methodological Answer :

  • Model-specific factors : MPTP selectively targets dopaminergic neurons, while 6-OHDA affects noradrenergic pathways. Use immunohistochemistry to validate target engagement (e.g., tyrosine hydroxylase staining).
  • Dose-response curves : Compare EC50 values across models; higher thresholds in 6-OHDA models may indicate reduced blood-brain barrier permeability.
  • Meta-analysis : Aggregate data from ≥5 independent studies to identify confounding variables (e.g., animal strain, dosing regimen) .

Experimental Design Best Practices

Q. What controls are essential when evaluating the isotopic effects of this compound in metabolic studies?

  • Methodological Answer :

  • Negative controls : Include non-deuterated selegiline and vehicle-only groups.
  • Isotopic purity verification : Use isotopic ratio mass spectrometry to confirm ≥98% deuterium incorporation.
  • Enzyme activity assays : Measure MAO-B inhibition kinetics (Km/Vmax) to detect deuterium-induced changes in binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.